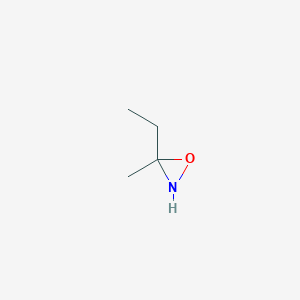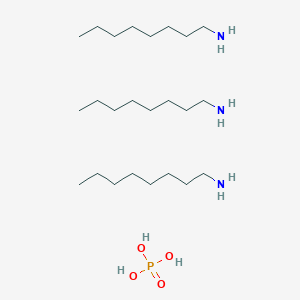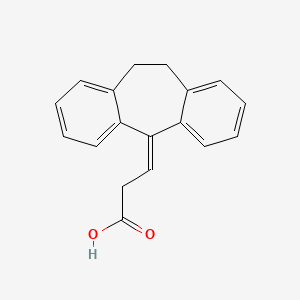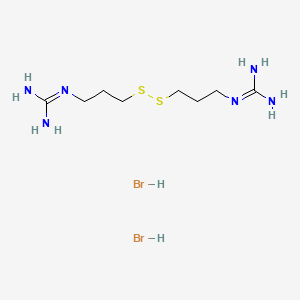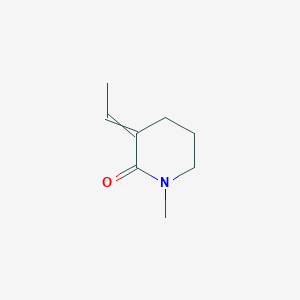![molecular formula C12H17NO2 B14668065 2-[4-(Propylamino)phenyl]propanoic acid CAS No. 39718-86-0](/img/structure/B14668065.png)
2-[4-(Propylamino)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Propylamino)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a propylamino group attached to the phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propylamino)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-nitropropylbenzene with propylamine, followed by reduction of the nitro group to an amine. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoic acid chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Propylamino)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenylpropanoic acids.
Scientific Research Applications
2-[4-(Propylamino)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Propylamino)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The propylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar phenylpropanoic acid structure.
Naproxen: Another NSAID with a similar core structure but different substituents.
Ketoprofen: A phenylpropanoic acid derivative used for its anti-inflammatory and analgesic properties.
Uniqueness
2-[4-(Propylamino)phenyl]propanoic acid is unique due to the presence of the propylamino group, which imparts distinct chemical and biological properties. This differentiates it from other phenylpropanoic acid derivatives and may offer unique advantages in specific applications.
Properties
CAS No. |
39718-86-0 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[4-(propylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12(14)15/h4-7,9,13H,3,8H2,1-2H3,(H,14,15) |
InChI Key |
NJUAJYBNHIWKDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=C(C=C1)C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


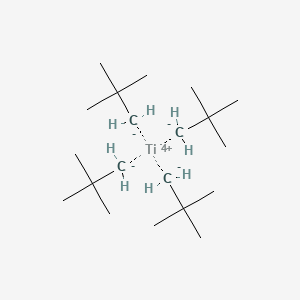
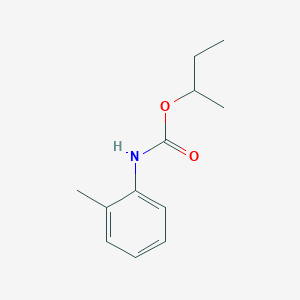
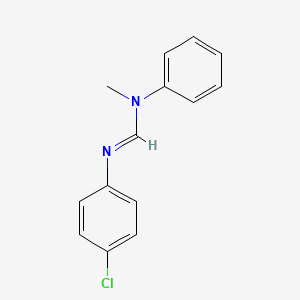
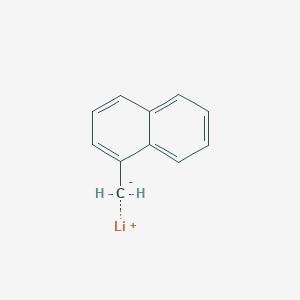
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)
